3,5-Dibromo-2,4-difluorophenol
Description
3,5-Dibromo-2,4-difluorophenol is a halogenated phenolic compound featuring two bromine atoms at the 3- and 5-positions and two fluorine atoms at the 2- and 4-positions on the benzene ring. Its molecular formula is C₆H₂Br₂F₂O, with a molecular weight of 315.89 g/mol (CAS: 577-24-1) . This compound is synthesized through sequential halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and fluorinating agents for fluorine substitution . Its structure combines strong electron-withdrawing groups (Br and F), which enhance its acidity compared to unsubstituted phenol. The compound is utilized as a precursor in organic synthesis, particularly for constructing heterocycles and bioactive molecules .
Properties
IUPAC Name |
3,5-dibromo-2,4-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(11)6(10)4(8)5(2)9/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYKWAUTGHTLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the bromination of 2,4-difluorophenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4-difluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones.
Scientific Research Applications
3,5-Dibromo-2,4-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Halogenated Phenols
Key Observations :
- Acidity: this compound exhibits higher acidity than mono-brominated or non-fluorinated analogs due to the cumulative electron-withdrawing effects of Br and F substituents .
- Reactivity : The 3,5-dibromo configuration facilitates nucleophilic aromatic substitution (SNAr) reactions, while fluorine atoms stabilize intermediates via resonance .
- Biological Activity: Bromophenol derivatives with hydroxyl groups (e.g., 3,5-dibromo-2,4-dihydroxyacetophenone) show antibacterial properties, whereas fluorinated analogs may exhibit improved bioavailability .
Stability and Physicochemical Properties
- Thermal Stability: Fluorine atoms enhance thermal stability compared to chlorinated analogs. For example, this compound decomposes at ~250°C, whereas chlorinated derivatives degrade at lower temperatures .
- Solubility: The presence of polar groups (e.g., -OH in dihydroxyacetophenone) increases water solubility, while ester or methyl groups (e.g., Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate) improve organic solvent compatibility .
Biological Activity
3,5-Dibromo-2,4-difluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Molecular Formula: C₆H₂Br₂F₂O
Molecular Weight: 292.88 g/mol
Physical Properties:
- Melting Point: 40 °C
- Boiling Point: 220 °C
- Solubility: Slightly soluble in water, soluble in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Intramolecular Hydrogen Bonding: The presence of bromine and fluorine substituents enhances the compound's stability through intramolecular hydrogen bonding, which influences its reactivity and interaction with biological macromolecules.
- Enzymatic Interactions: Research indicates that halogenated phenols can act as substrates for specific enzymes involved in dehalogenation processes. For example, studies have shown that certain bacterial reductive dehalogenases can effectively reduce brominated phenolic compounds under anaerobic conditions .
- Antimicrobial Activity: The compound exhibits notable antibacterial properties attributed to its structural similarity with known antimicrobial agents. Its mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various halogenated phenols demonstrated that this compound showed significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in the following table:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 50 |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 30 |
These results indicate the potential utility of this compound as an antimicrobial agent.
Case Studies
-
Dehalogenation Studies:
A recent study highlighted the efficient dehalogenation of brominated phenolic compounds by a specific enzyme from Jhaorihella thermophila. The enzyme demonstrated high activity towards substrates like this compound under both aerobic and anaerobic conditions . The efficiency of this process was quantified as follows:This suggests that enzymatic processes can effectively reduce the environmental impact of halogenated compounds.Substrate NADPH Consumption (µM/min) % Maximum Rate This compound 258 ± 14 100 Tetrabromobisphenol 200 ± 10 78 -
Toxicological Assessments:
Toxicity assessments using Tetrahymena as a model organism revealed that exposure to varying concentrations of this compound resulted in significant lethality at higher concentrations (LT50 values indicating time to lethal concentration). This underscores the need for careful handling and risk assessment in applications involving this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
